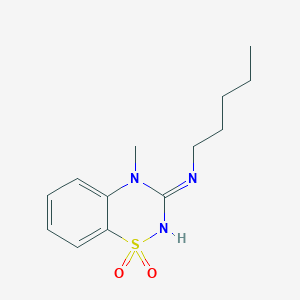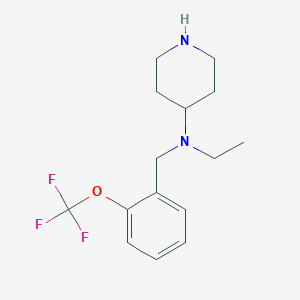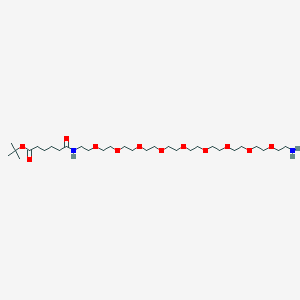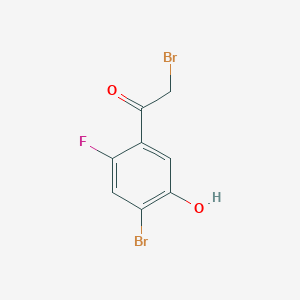![molecular formula C15H11Cl3N2O2 B13719235 Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate](/img/structure/B13719235.png)
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate can be achieved through the reaction of 2,6-dichlorobenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzyl chloroacetate under basic conditions to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same basic principles as the laboratory methods, with optimizations for yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloro group can be substituted by nucleophiles.
Oxidation and reduction: The hydrazone moiety can undergo redox reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution reactions: Products depend on the nucleophile used.
Oxidation: Products include the corresponding carboxylic acids.
Reduction: Products include the corresponding amines.
Aplicaciones Científicas De Investigación
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is used in various scientific research applications:
Mecanismo De Acción
The mechanism of action of Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate involves its interaction with specific molecular targets. The hydrazone moiety can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, the compound can act as a nucleophile or electrophile in different reactions, affecting cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl chloro[2-(2,6-dichlorophenyl)hydrazono]acetate: Similar structure but with an ethyl ester group instead of a benzyl ester.
Benzyl chloro[2-(2,4-dichlorophenyl)hydrazono]acetate: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
Benzyl 2-chloro-2-[2-(2,6-dichlorophenyl)hydrazono]acetate is unique due to its specific substitution pattern and the presence of both chloro and hydrazono functional groups, which confer distinct reactivity and applications compared to similar compounds .
Propiedades
Fórmula molecular |
C15H11Cl3N2O2 |
|---|---|
Peso molecular |
357.6 g/mol |
Nombre IUPAC |
benzyl (2E)-2-chloro-2-[(2,6-dichlorophenyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C15H11Cl3N2O2/c16-11-7-4-8-12(17)13(11)19-20-14(18)15(21)22-9-10-5-2-1-3-6-10/h1-8,19H,9H2/b20-14+ |
Clave InChI |
SPPGEAMDTWOCQZ-XSFVSMFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)/C(=N\NC2=C(C=CC=C2Cl)Cl)/Cl |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)C(=NNC2=C(C=CC=C2Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(3,3-Difluoroacetonyl)-4-difluoromethyl-1H-benzo-[B]-1,4-diazepine](/img/structure/B13719158.png)


![5-Bromo-2-[2-(piperidin-1-yl)ethoxy]pyrimidine](/img/structure/B13719188.png)

![[2-Chloro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-methylcarbamic acid tert-butyl ester](/img/structure/B13719203.png)



![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13719228.png)



